Rapeseed oil is a vegetable oil extracted from the seeds of the rapeseed plant (Brassica napus). It serves as a significant source of edible oil globally, ranking third after soybean oil and palm oil []. Rapeseed oil is categorized into two main types based on erucic acid content: high erucic acid rapeseed oil (HEAR) and low erucic acid rapeseed oil (LEAR). HEAR contains high levels of erucic acid (C22:1), a fatty acid linked to adverse health effects in some animal studies []. LEAR, also known as canola oil, was developed through breeding programs to reduce erucic acid content to safer levels []. This distinction plays a crucial role in determining the applications of rapeseed oil, with LEAR primarily used for food purposes while HEAR finds applications in industrial contexts [].
In scientific research, rapeseed oil serves as a model system for investigating lipid biochemistry, biofuel development, and tribological properties []. Its diverse fatty acid composition, encompassing saturated, monounsaturated, and polyunsaturated fatty acids, makes it a valuable resource for studies exploring lipid metabolism and nutritional impacts [].
Rapeseed oil is extracted from the seeds of the rapeseed plant, which thrives in temperate climates. The oil extraction process typically involves mechanical pressing or solvent extraction methods to obtain crude oil, which is then refined to remove impurities and enhance its quality.
Rapeseed oil can be classified based on its fatty acid composition:
The synthesis of derivatives from rapeseed oil involves several chemical processes, primarily focusing on epoxidation and polyol production. Common methods include:
The epoxidation process can be monitored by measuring changes in iodine value, epoxy number, and hydroxyl number through various analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .
Rapeseed oil primarily consists of triglycerides with varying fatty acid chains. The molecular structure features a glycerol backbone esterified with three fatty acids, which can include oleic acid, linoleic acid, and saturated fatty acids.
The average molecular weight of rapeseed oil triglycerides ranges from 860 to 900 g/mol. The specific composition can vary based on the variety of rapeseed used and the extraction method applied.
The efficiency of these reactions can be enhanced using microwave irradiation, which significantly reduces reaction times compared to conventional heating methods .
The mechanism behind the epoxidation involves the formation of a cyclic ether (oxirane) through electrophilic addition of an oxidant to the double bonds present in unsaturated fatty acids. The subsequent opening of these rings by nucleophiles like alcohols leads to the formation of polyols.
The conversion rates during these reactions can be quantified by monitoring changes in functional groups using spectroscopic methods, providing insights into reaction kinetics and product yields .
Relevant analyses include FTIR spectroscopy to identify functional groups and NMR spectroscopy for structural elucidation .
Rapeseed oil derivatives have diverse applications:
The genus Brassica (family Brassicaceae) encompasses over 30 wild species and hybrids, with six species playing pivotal roles in oilseed production through complex genetic relationships. The foundational "Triangle of U" theory elucidates how three ancestral diploid species (B. nigra, B. oleracea, and B. rapa) hybridized to form three amphidiploid species (B. carinata, B. juncea, and B. napus) that dominate commercial oil production [1]. Modern rapeseed oil primarily originates from two species:
Secondary species include:
Table 1: Key Oil-Producing Brassica Species and Characteristics
Species | Genome | Ploidy | Common Names | Seed Oil Content | Primary Cultivation Regions |
---|---|---|---|---|---|
Brassica napus | AACC | Allotetraploid | Rapeseed, oilseed rape | 38-50% | Europe, Canada, China |
Brassica rapa | AA | Diploid | Field mustard, turnip rape | 35-45% | India, China, Canada |
Brassica juncea | AABB | Allotetraploid | Brown mustard, Indian mustard | 30-40% | Australia, Canada, India |
Brassica carinata | BBCC | Allotetraploid | Ethiopian mustard | 30-38% | Experimental cultivation |
The historical trajectory of rapeseed cultivation reveals four distinct evolutionary phases:
Ancient Origins (4000 BCE–13th Century): Earliest documented use emerges in Indian civilizations around 2000 BCE, with archaeological evidence suggesting domestication as early as 4000 BCE. Rapeseed cultivation spread along trade routes to China and Japan by 2000 years ago, where it served dual purposes as lamp oil and a medicinal ingredient [1] [7].
European Introduction and Agricultural Integration (13th–18th Centuries): The Romans introduced rapeseed to Britain, though its cultivation remained limited until the Middle Ages. By the 13th century, Northern Europeans utilized rapeseed oil extensively in oil lamps. Agricultural records from the 16th century document its use as a "break crop" to suppress weeds and improve soil structure through biofumigation properties [7].
Industrial Revolution Expansion (18th–Mid-20th Century): Steam engines created new demand for rapeseed oil as an industrial lubricant due to its high viscosity and adhesion properties. During World War II, marine engine lubrication requirements drove expanded cultivation. Simultaneously, the protein-rich meal became established as livestock feed, though palatability issues persisted due to glucosinolate content [7].
Modern Genetic Transformation (1970s–Present): Canadian scientists at the University of Manitoba and the National Research Council of Canada initiated groundbreaking breeding programs in the early 1970s. By 1974, they developed "Double Low" varieties containing less than 2% erucic acid (initially termed LEAR - Low Erucic Acid Rapeseed) and reduced glucosinolates. The term "canola" (from Canada ola low acid) was trademarked in 1978 by the Western Canadian Oilseed Crushers Association [2] [7]. European subsidies in the 1980s expanded production, with GM varieties (herbicide-tolerant) dominating since 1996, reaching 90% of Canadian production by 2009 [2].
Table 2: Milestones in Rapeseed Domestication and Improvement
Time Period | Development | Impact |
---|---|---|
4000–2000 BCE | Initial domestication in India | Established as oilseed crop in Indus Valley civilizations |
13th Century | Adoption in Northern Europe | Primary use in oil lamps; integrated into crop rotations |
18th–19th Century | Steam engine lubrication applications | Industrial demand drives expanded cultivation |
1930s–1960s | Recognition of erucic acid health concerns | Identified cardiac muscle damage in animal models |
1973–1974 | Development of "Double Low" varieties in Canada | Creation of nutritionally safe edible oil (canola) |
1996–Present | Introduction of GM herbicide-tolerant varieties | 90% adoption in Canada by 2009; global production increases sixfold |
Terminology variations across regions and applications necessitate precise differentiation among three designations:
Industrial Rapeseed Oil: Characterized by high erucic acid content (26–60%), historically used for lubricants, biodiesel, and industrial chemicals. The high viscosity and stability of erucic acid derivatives make it valuable for erucamide production (used in plastic films) and bio-lubricants. Contains glucosinolates (100–205 μmoles/100g meal) that impart bitterness and anti-nutritional properties, limiting food applications [2] [8].
Canola Oil: A legally defined category requiring:
Maximum 30 μmol glucosinolates per gram of oil-free mealOriginating from specific B. napus and B. rapa varieties developed in Canada. The name "canola" functions as a consumer-friendly rebranding from "rapeseed" in North America and Australasia. Genetically modified varieties dominate production (90% in Canada, 87% in U.S. by 2005) [2] [3]. Nutritionally, it contains approximately 7.4% saturated fat, 63.3% monounsaturated fat (predominantly oleic acid), and 28.1% polyunsaturated fats [8].
Colza Oil: Represents the traditional European terminology (particularly French "huile de colza") for B. napus-derived oil. In modern contexts, it encompasses both food-grade and industrial oils, though food applications require low-erucic acid specifications equivalent to canola standards (<2% erucic acid). The term persists strongly in continental European food labeling and biofuel sectors [3].
Table 3: Comparative Specifications of Rapeseed-Derived Oils
Parameter | Industrial Rapeseed Oil | Canola Oil | Colza Oil (Food Grade) |
---|---|---|---|
Erucic Acid Content | 26–60% | ≤2% (legal limit) | ≤2% (EU food standard) |
Glucosinolates | 100–205 μmoles/100g meal | ≤30 μmoles/g meal | ≤18 μmoles/g meal |
Primary Species | B. napus, B. rapa | B. napus, B. rapa | B. napus |
Genetic Modification | Limited | 87–90% in North America | EU: <0.9% non-approved GM |
Key Applications | Lubricants, biodiesel | Food, frying oils | Food, biofuels in EU |
Regional Terminology | Global | North America, Australasia | EU, especially France |
Terminological clarification remains commercially critical. International contracts must specify whether "rapeseed oil" refers to industrial or food-grade product, while "colza" in European food contexts indicates compliance with EU Regulation 696/2014 erucic acid limits. Canola designates not merely a variety but a quality standard enforced by the Canadian Canola Council and recognized in Codex Alimentarius standards [3] [8]. The persistence of multiple terms reflects both historical legacy and regional regulatory frameworks governing this globally significant agricultural commodity.
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